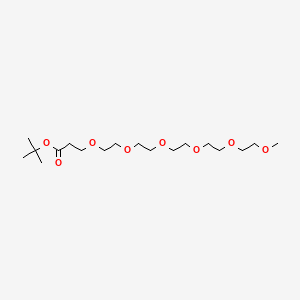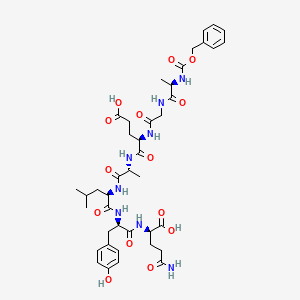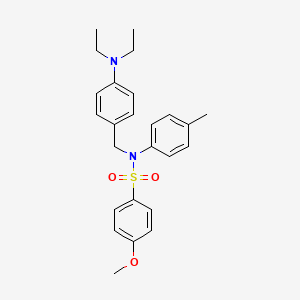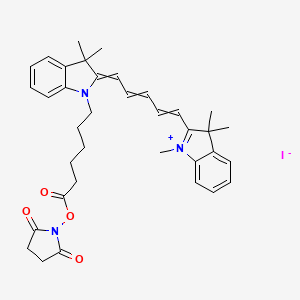
m-PEG6-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG6-Boc involves the reaction of polyethylene glycol (PEG) with tert-butyl bromoacetate. The reaction typically occurs in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction conditions include stirring the mixture at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is purified using large-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
m-PEG6-Boc undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl group can be substituted with other functional groups under acidic conditions.
Deprotection Reactions: The Boc (tert-butoxycarbonyl) protecting group can be removed using acidic reagents like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in coupling reactions with other molecules to form PROTACs.
Common Reagents and Conditions
Substitution Reactions: Reagents such as hydrochloric acid or sulfuric acid are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) is the reagent of choice for removing the Boc group.
Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used to facilitate coupling reactions.
Major Products Formed
Substitution Reactions: The major products are derivatives of this compound with different functional groups.
Deprotection Reactions: The major product is the deprotected form of this compound.
Coupling Reactions: The major products are PROTAC molecules designed for targeted protein degradation.
Aplicaciones Científicas De Investigación
m-PEG6-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and interactions.
Biology: Employed in the development of PROTACs for targeted protein degradation, aiding in the study of cellular processes and disease mechanisms.
Medicine: Utilized in the design of PROTAC-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Applied in the production of advanced materials and drug delivery systems.
Mecanismo De Acción
m-PEG6-Boc functions as a linker in PROTAC molecules. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins within cells.
Comparación Con Compuestos Similares
Similar Compounds
m-PEG6-alkyne: A polyethylene glycol-based linker with an alkyne moiety for click chemistry applications.
m-PEG6-Br: A polyethylene glycol-based linker with a bromide group, used in the synthesis of PROTACs.
SM(PEG)6: A PEGylated, long-chain crosslinker used for protein conjugation.
Uniqueness of m-PEG6-Boc
This compound is unique due to its Boc-protected amino group, which provides stability and allows for selective deprotection under acidic conditions. This feature makes it particularly useful in the synthesis of PROTACs, where precise control over the functional groups is essential.
Propiedades
Fórmula molecular |
C18H36O8 |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C18H36O8/c1-18(2,3)26-17(19)5-6-21-9-10-23-13-14-25-16-15-24-12-11-22-8-7-20-4/h5-16H2,1-4H3 |
Clave InChI |
HQLJAHLJNKBBIC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B11933538.png)


![4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid](/img/structure/B11933557.png)

![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate;hydrate](/img/structure/B11933563.png)




![[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B11933604.png)
![3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11933605.png)
![(E)-N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B11933613.png)
![1-(3,5-Dimethyl-4-(2-((2-((1r,4r)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea](/img/structure/B11933626.png)
